
4-methoxybenzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
4-methoxybenzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a 4-methoxybenzyl group attached to a nicotinate moiety, which is further substituted with a 1H-1,2,4-triazol-1-yl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Core: The nicotinate core can be synthesized through the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst.
Introduction of the 1H-1,2,4-Triazol-1-yl Group: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nicotinate core with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, thereby inhibiting their function. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole ring but lacks the nicotinate moiety.
4-methoxybenzyl nicotinate: Lacks the triazole ring but contains the methoxybenzyl and nicotinate groups.
1,2,4-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
4-methoxybenzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-14-5-2-12(3-6-14)9-23-16(21)13-4-7-15(18-8-13)20-11-17-10-19-20/h2-8,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHGBFKXBNXJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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